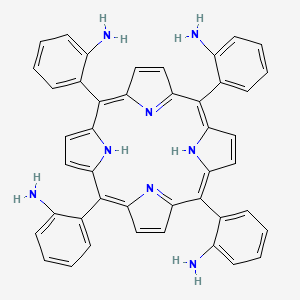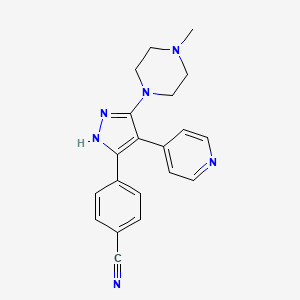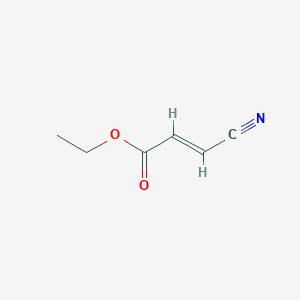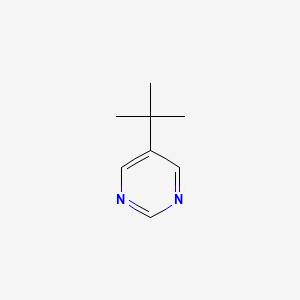![molecular formula C13H18IN3O2 B13117116 tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate CAS No. 1273565-13-1](/img/structure/B13117116.png)
tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[63002,6]undeca-2(6),3-diene-10-carboxylate is a complex organic compound with a unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, iodination, and esterification to introduce the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.
化学反应分析
Types of Reactions
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of new compounds with altered chemical properties.
科学研究应用
Chemistry
In chemistry, tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure and reactivity make it suitable for applications in material science and nanotechnology.
作用机制
The mechanism of action of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate involves its interaction with specific molecular targets. The iodine atom and tricyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
相似化合物的比较
Similar Compounds
- Bicyclogermacrene
- Isobicyclogermacrene
- cis-Bicyclogermacradiene
- trans-Bicyclogermacradiene
- Lepidozene
- Isolepidozene
Uniqueness
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[63002,6]undeca-2(6),3-diene-10-carboxylate is unique due to its specific tricyclic structure and the presence of an iodine atom This combination of features gives it distinct chemical properties and reactivity compared to similar compounds
属性
CAS 编号 |
1273565-13-1 |
|---|---|
分子式 |
C13H18IN3O2 |
分子量 |
375.21 g/mol |
IUPAC 名称 |
tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate |
InChI |
InChI=1S/C13H18IN3O2/c1-13(2,3)19-12(18)17-5-7-4-9-10(8(7)6-17)11(14)16-15-9/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
InChI 键 |
IZDBZOQAAGYPPB-SFYZADRCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC3=C([C@H]2C1)C(=NN3)I |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CC3=C(C2C1)C(=NN3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



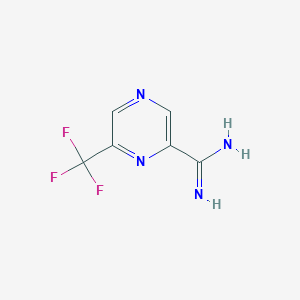
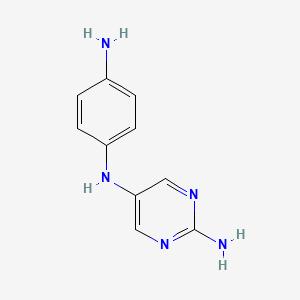
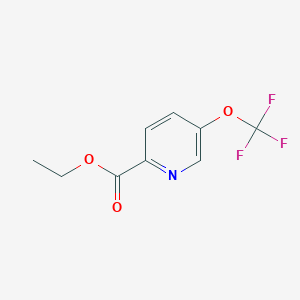
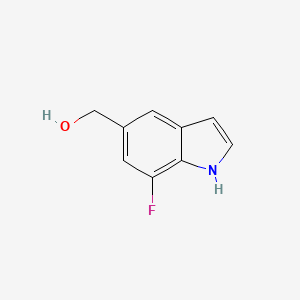

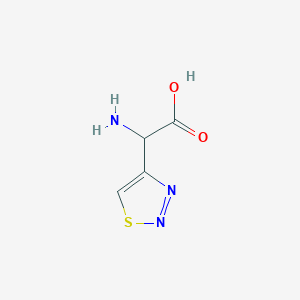
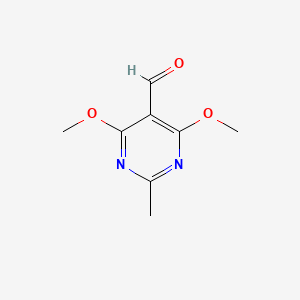
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
